molecular formula C7H3F5S B13412094 (Pentafluorophenyl)methanethiol

(Pentafluorophenyl)methanethiol

Cat. No.: B13412094
M. Wt: 214.16 g/mol
InChI Key: DUCOKSAATWEBST-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)methanethiol is an organofluorine compound with the molecular formula C7H3F5S. It is characterized by the presence of a pentafluorophenyl group attached to a methanethiol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)methanethiol typically involves the reaction of pentafluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (Pentafluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form the corresponding thiolate.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Alkyl halides and bases like sodium hydride are commonly employed.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Thioethers.

Scientific Research Applications

(Pentafluorophenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: It serves as a reagent in the modification of biomolecules, particularly in the formation of thioether linkages.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)methanethiol involves its ability to form strong covalent bonds with various substrates. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. This stabilization is primarily due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the phenyl ring.

Comparison with Similar Compounds

    Pentafluorophenol: Similar in structure but contains a hydroxyl group instead of a thiol group.

    Pentafluorobenzyl chloride: Contains a chloride group instead of a thiol group.

    Thiophenol: Contains a phenyl group instead of a pentafluorophenyl group.

Uniqueness: (Pentafluorophenyl)methanethiol is unique due to the presence of both the pentafluorophenyl group and the thiol group. This combination imparts distinct reactivity and stability, making it valuable in applications where both properties are desired.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5S/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCOKSAATWEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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